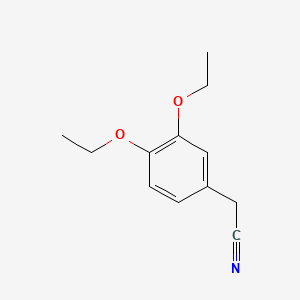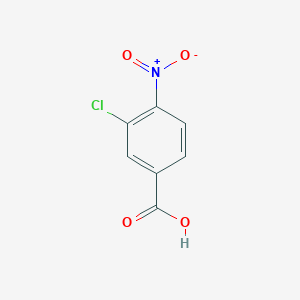
2,2-Dichlorocyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorocyclopropane-1-carboxamide is a chemical compound with the molecular formula C4H5Cl2NO . It is used in scientific research and has versatile properties, making it valuable for various applications such as studying organic reactions and creating novel pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) . The compound has a molecular weight of 154 . Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 145-146°C . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Plant Growth Regulation
1-Methylcyclopropene (1-MCP) is recognized for its role as an ethylene action inhibitor, impacting a wide range of fruits, vegetables, and floriculture crops. Its application leads to significant advancements in understanding ethylene's role in plants, showcasing the potential for cyclopropane-carboxamide derivatives in agricultural practices to control ripening and extend the shelf life of produce. Effective at low concentrations, 1-MCP's use across various temperatures and durations offers insights into manipulating ethylene sensitivity and addressing post-harvest challenges (Blankenship & Dole, 2003).
Environmental Monitoring and Impact
Studies on 1,3-Dichloropropene demonstrate extensive efforts in monitoring groundwater contamination due to its use as a soil fumigant. The methodologies and findings from these studies could inform approaches for environmental monitoring and impact assessment of related compounds, including 2,2-Dichlorocyclopropane-1-carboxamide, especially in areas of high agricultural use (van Wesenbeeck & Knowles, 2019).
Toxicity and Risk Assessment
Research on 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dibromochloropropane (DBCP) offers comprehensive insights into the toxicological profiles and risk assessments of chlorinated hydrocarbons. These studies, examining carcinogenic potential, reproductive toxicity, and environmental persistence, provide a framework for evaluating the safety and environmental impact of structurally related chemicals, including this compound (Islam et al., 2017; Clark & Snedeker, 2005).
Food Safety and Acrylamide Research
The discovery of acrylamide in food products and subsequent research into its formation, analysis, and mitigation strategies sheds light on the potential health risks associated with processed foods. These investigations emphasize the importance of understanding chemical reactions and toxicological effects related to food science, which could be relevant for studying the effects of similar compounds in food products (Taeymans et al., 2004).
Safety and Hazards
The safety information for 2,2-Dichlorocyclopropane-1-carboxamide indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
2,2-dichlorocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMCBWMYUEVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337335 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75885-60-8 |
Source


|
| Record name | 2,2-Dichlorocyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
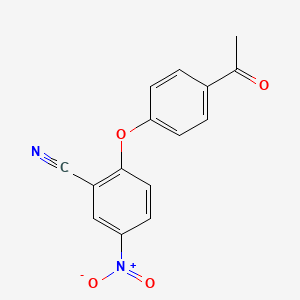

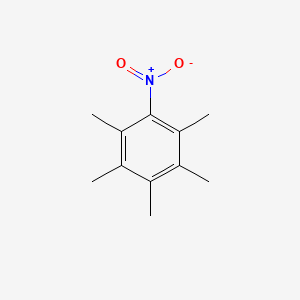


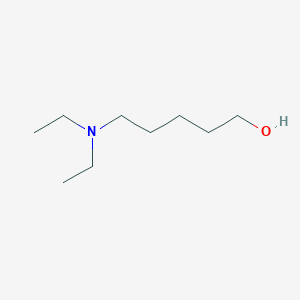
![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)
